Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate
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Overview
Description
Preparation Methods
This modification enhances the compound’s cellular retention and sensitivity to hydrogen peroxide . The preparation involves the following steps:
Synthesis of the core structure: The core structure of PF6-AM is synthesized by reacting specific organic compounds under controlled conditions.
Introduction of acetoxymethyl ester groups: The core structure is then modified by introducing acetoxymethyl ester groups, which protect the anionic carboxylate forms and facilitate cellular entry.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
PF6-AM undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Hydrogen peroxide: The target molecule for detection by PF6-AM.
The major product formed from these reactions is a fluorescent compound that indicates the presence of hydrogen peroxide .
Scientific Research Applications
PF6-AM has a wide range of scientific research applications, including:
Biological Research: PF6-AM is used to detect and measure hydrogen peroxide levels in living cells, providing insights into cellular oxidative stress and signaling pathways.
Medical Research: The compound is employed in studies related to oxidative stress and its role in various diseases, including cancer, neurodegenerative disorders, and aging.
Chemical Research: PF6-AM is used in the development of new fluorescent probes and sensors for detecting reactive oxygen species.
Industrial Applications: PF6-AM can be used in the development of diagnostic tools and assays for detecting oxidative stress in various industrial processes.
Mechanism of Action
PF6-AM exerts its effects through the following mechanism:
Cellular Entry: The acetoxymethyl ester groups allow PF6-AM to readily enter cells.
Esterase Cleavage: Once inside the cell, intracellular esterases cleave the acetoxymethyl ester groups, converting PF6-AM into its anionic carboxylate form.
Reaction with Hydrogen Peroxide: The anionic form of PF6-AM reacts with hydrogen peroxide, leading to the formation of a fluorescent product that can be detected using fluorescence microscopy.
The molecular targets and pathways involved include intracellular esterases and hydrogen peroxide, which is a key signaling molecule in various cellular processes .
Comparison with Similar Compounds
PF6-AM can be compared with other similar compounds, such as:
Peroxyfluor-1 (PF1): Another fluorescent indicator for hydrogen peroxide detection, but with different sensitivity and specificity profiles.
Peroxyfluor-2 (PF2): Similar to PF1, but with modifications that enhance its cellular retention and sensitivity to hydrogen peroxide.
PF6-AM is unique due to its high sensitivity and specificity for hydrogen peroxide, as well as its ability to retain within cells for extended periods, allowing for more accurate and prolonged detection .
Properties
CAS No. |
1268491-69-5 |
---|---|
Molecular Formula |
C33H31BO12 |
Molecular Weight |
630.4 g/mol |
IUPAC Name |
acetyloxymethyl 3'-(acetyloxymethoxy)-1-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C33H31BO12/c1-18(35)39-16-41-22-9-12-25-28(15-22)43-27-14-21(34-45-31(3,4)32(5,6)46-34)8-11-24(27)33(25)26-13-20(7-10-23(26)30(38)44-33)29(37)42-17-40-19(2)36/h7-15H,16-17H2,1-6H3 |
InChI Key |
DYRAQRKTJXRJKN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C)C6=C(C=CC(=C6)C(=O)OCOC(=O)C)C(=O)O4 |
Origin of Product |
United States |
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